molecular formula C46H55F6N3O4 B1144734 デュタステリド β-ダイマー CAS No. 1648593-70-7

デュタステリド β-ダイマー

カタログ番号: B1144734
CAS番号: 1648593-70-7
分子量: 827.9 g/mol
InChIキー: VHEQRKYIOQGSHW-WUMOMAKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dutasteride β-Dimer is a synthetic compound derived from dutasteride, a medication primarily used to treat benign prostatic hyperplasia

科学的研究の応用

Therapeutic Applications

1. Treatment of Benign Prostatic Hyperplasia (BPH)
Dutasteride is primarily indicated for the treatment of symptomatic BPH. Clinical studies have demonstrated its efficacy in improving urinary symptoms, reducing the risk of acute urinary retention, and decreasing the need for surgical interventions related to BPH .

2. Androgenic Alopecia
Recent studies have explored the use of dutasteride in treating androgenic alopecia, particularly in men. A clinical trial is currently investigating a topical formulation of dutasteride aimed at enhancing drug delivery to hair follicles. The emulsion formulation shows promise due to its ability to penetrate the pilosebaceous unit effectively .

3. Viral Infections
Emerging research indicates that dutasteride may have antiviral properties. A study reported that treatment with dutasteride reduced viral shedding and inflammatory markers in patients compared to a placebo group. Participants receiving dutasteride exhibited improved clinical recovery rates and reduced symptoms associated with viral infections .

Pharmacological Properties

Dutasteride β-Dimer exhibits unique pharmacokinetic properties that enhance its therapeutic efficacy:

  • Solubility : The compound is soluble in various organic solvents but insoluble in water, which necessitates innovative formulation strategies for effective delivery.
  • Nanoparticulate Formulations : Research has focused on developing nanoparticulate compositions that improve the bioavailability and dissolution profiles of dutasteride formulations, leading to faster onset of action .

Case Studies

Case Study 1: Cerebral Venous Sinus Thrombosis Associated with Dutasteride Use
A notable case involved a 26-year-old male who developed cerebral venous sinus thrombosis after nine months of dutasteride treatment for alopecia. This case highlights the need for monitoring potential adverse effects associated with dutasteride use, particularly in younger patients .

Case Study 2: Efficacy in Alopecia Treatment
In an exploratory clinical trial focusing on the safety and efficacy of topical dutasteride for androgenic alopecia, participants demonstrated significant improvements in hair regrowth compared to baseline measurements. The study's findings support the continued investigation into topical formulations as viable alternatives to systemic treatments .

作用機序

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride β-Dimer is the conversion of testosterone to DHT by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride β-Dimer effectively reduces the levels of DHT in the body . This leads to a decrease in the hormonal stimulation of the prostate gland, thereby reducing its size and alleviating symptoms of benign prostatic hyperplasia (BPH) .

Pharmacokinetics

The pharmacokinetics of Dutasteride β-Dimer involves both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Dutasteride β-Dimer is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . The bioavailability and peak exposure to dutasteride are influenced by the formulation of the administered medication .

Result of Action

The primary result of Dutasteride β-Dimer’s action is a significant reduction in the symptoms of BPH in men . By reducing the levels of DHT, Dutasteride β-Dimer decreases the hormonal stimulation of the prostate gland, leading to a reduction in its size . This alleviates symptoms of BPH and reduces the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action of Dutasteride β-Dimer can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and peak exposure . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of Dutasteride β-Dimer . Furthermore, the presence of other drugs or substances in the body that can interact with 5α-reductase could potentially affect the efficacy and stability of Dutasteride β-Dimer .

生化学分析

Biochemical Properties

Dutasteride β-Dimer is a potent inhibitor of both the type I and type II isoforms of steroid 5α-reductase . This enzyme is intracellular and converts testosterone to 5α-dihydrotestosterone (DHT). By reducing the levels of circulating DHT, Dutasteride β-Dimer plays a significant role in biochemical reactions .

Cellular Effects

Dutasteride β-Dimer has profound effects on various types of cells and cellular processes. It primarily treats the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer . It influences cell function by reducing the levels of DHT, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dutasteride β-Dimer involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to DHT . This results in a significant reduction in the levels of circulating DHT .

Temporal Effects in Laboratory Settings

The effects of Dutasteride β-Dimer change over time in laboratory settings. It has a half-life of more than 240 hours and a washout period of more than 680 hours . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dutasteride β-Dimer vary with different dosages in animal models

Metabolic Pathways

Dutasteride β-Dimer is involved in the metabolic pathway that converts testosterone to DHT . It interacts with the enzyme 5α-reductase during this process

Transport and Distribution

Information on how Dutasteride β-Dimer is transported and distributed within cells and tissues is not explicitly available in the current literature. It is known that Dutasteride β-Dimer is orally administered and is extensively metabolized in the liver .

Subcellular Localization

Given its role as a 5α-reductase inhibitor, it is likely to be localized in the cytoplasm where the enzyme 5α-reductase is found .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride β-Dimer involves several steps, starting with the preparation of dutasteride. Dutasteride is synthesized through a series of chemical reactions, including the condensation of 2,5-bis(trifluoromethyl)aniline with 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. The resulting intermediate is then subjected to further reactions to form dutasteride .

To prepare Dutasteride β-Dimer, dutasteride is reacted with specific reagents under controlled conditions. The reaction typically involves the use of organic solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the β-Dimer .

Industrial Production Methods: Industrial production of Dutasteride β-Dimer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity .

化学反応の分析

Types of Reactions: Dutasteride β-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving Dutasteride β-Dimer include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Dutasteride β-Dimer depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds. Substitution reactions can result in the formation of halogenated derivatives .

生物活性

Dutasteride β-Dimer is a dimeric form of dutasteride, a potent 5α-reductase inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions linked to dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article explores the biological activity of Dutasteride β-Dimer, including its mechanisms of action, biochemical properties, and clinical implications.

Dutasteride β-Dimer functions primarily as a 5α-reductase inhibitor , blocking the conversion of testosterone to DHT. This inhibition occurs through binding interactions with both type I and type II isoforms of the enzyme. The dual inhibition leads to a significant reduction in serum DHT levels, which is critical in managing androgen-related disorders.

Key Mechanisms:

  • Inhibition of 5α-reductase : Dutasteride β-Dimer inhibits both isoforms of the enzyme, resulting in near-complete suppression of DHT levels, more effective than its predecessor finasteride.
  • Cellular Effects : The compound influences various cellular processes, including proliferation and apoptosis in prostate tissues.

Dutasteride β-Dimer is characterized by several biochemical properties that enhance its efficacy:

  • Potency : It is significantly more potent than finasteride, showing a 45-fold increase in inhibiting type I and a 2-fold increase in inhibiting type II 5α-reductase isoenzymes .
  • Half-life : The compound has a long half-life exceeding 240 hours, allowing for sustained action within the body .
  • Washout Period : Its effects can persist beyond 680 hours after discontinuation, indicating prolonged biological activity .

Clinical Applications

Dutasteride β-Dimer's primary applications are in the treatment of:

  • Benign Prostatic Hyperplasia (BPH) : Clinical trials have demonstrated that dutasteride reduces prostate volume and improves urinary symptoms significantly compared to placebo.
  • Androgenetic Alopecia : The compound is also being explored for its efficacy in treating hair loss conditions linked to androgen levels.

Efficacy Studies

A systematic review highlighted that treatment with dutasteride resulted in:

  • A 52.4% decrease in serum prostate-specific antigen (PSA) levels after six months.
  • A 25% reduction in total prostate volume over two years .

Comparative Studies

In comparative studies against finasteride:

  • Patients receiving dutasteride showed a 94.7% reduction in serum DHT levels compared to only 70.8% with finasteride .
  • Significant improvements were noted in urinary flow rates and symptom scores among dutasteride users over time.

Case Studies

  • Cerebral Venous Sinus Thrombosis (CVT) : A case report discussed a patient who developed CVT after prolonged use of dutasteride for alopecia. Symptoms improved upon discontinuation of the drug and initiation of anticoagulation therapy .
  • Prostate Cancer Prevention : Long-term studies suggest that dutasteride may reduce the incidence of prostate cancer by inhibiting DHT synthesis, although further research is needed to confirm these findings .

Summary Table of Biological Activity

FeatureDutasteride β-DimerFinasteride
Inhibition Potency45-fold (type I), 2-fold (type II)Selective for type II only
Serum DHT Reduction>90%~70%
Half-life>240 hours6–8 hours
Clinical ApplicationsBPH, androgenetic alopeciaBPH only

特性

CAS番号

1648593-70-7

分子式

C46H55F6N3O4

分子量

827.9 g/mol

IUPAC名

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1

InChIキー

VHEQRKYIOQGSHW-WUMOMAKDSA-N

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C(=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C

正規SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C

同義語

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。